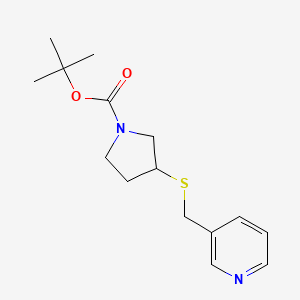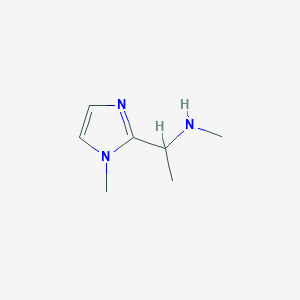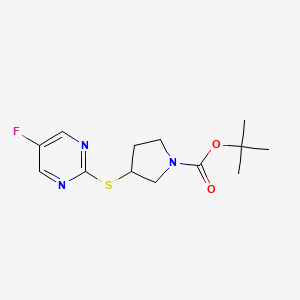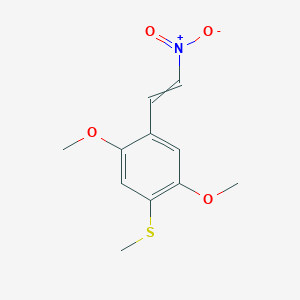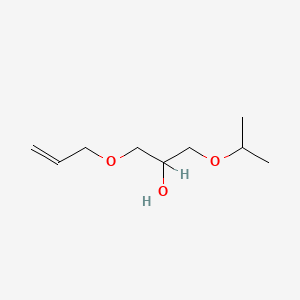
2-Propanol, 1-allyloxy-3-isopropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-allyloxy-3-isopropoxy- is an organic compound with the molecular formula C9H18O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-allyloxy-3-isopropoxy- typically involves the alcoholysis of epichlorohydrin with allyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or perchloric acid . more environmentally friendly methods using heterogeneous solid acid catalysts like nanocrystalline zeolite Beta have been developed. These catalysts are non-corrosive, non-toxic, and can be recycled .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-allyloxy-3-isopropoxy- involves large-scale alcoholysis reactions under controlled conditions to ensure high yield and purity. The use of solid acid catalysts in these processes helps in achieving efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-allyloxy-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Results in simpler alcohols.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-allyloxy-3-isopropoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the production of various chemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the manufacture of polymers and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-allyloxy-3-isopropoxy- involves its interaction with molecular targets through its functional groups. For instance, in catalytic reactions, it can act as a nucleophile or electrophile depending on the reaction conditions. The pathways involved often include nucleophilic substitution or addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Allyloxy-1,2-propanediol: Similar in structure but with different functional groups.
2-Propanol (Isopropanol): A simpler alcohol with different applications.
(2R)-1-(Allyloxy)-2-propanol: Another structurally related compound with distinct properties.
Uniqueness
2-Propanol, 1-allyloxy-3-isopropoxy- is unique due to its combination of allyloxy and isopropoxy groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
61940-59-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-propan-2-yloxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-4-5-11-6-9(10)7-12-8(2)3/h4,8-10H,1,5-7H2,2-3H3 |
Clave InChI |
PLMMQIFFXIVYQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(COCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



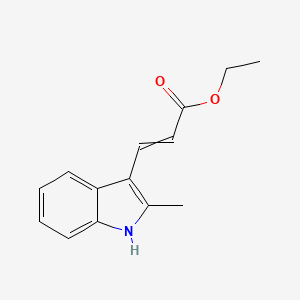


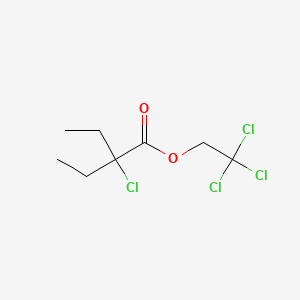
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
